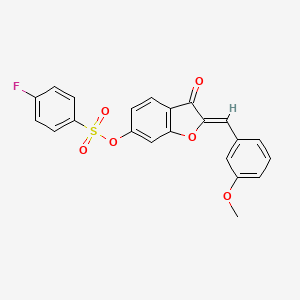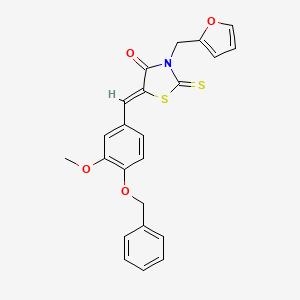![molecular formula C22H23ClF3N3O2 B2640593 4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide CAS No. 2062707-51-9](/img/structure/B2640593.png)
4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide is a complex organic compound featuring a trifluoromethyl-piperidinyl group linked to a benzohydrazide scaffold. The presence of the trifluoromethyl group is significant as it influences the compound's physicochemical properties, while the benzohydrazide backbone is a known pharmacophore in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: : Starting with 4-chlorobenzohydrazide, the synthesis begins by reacting it with piperidine under basic conditions to form an intermediate.
Step 2: : The intermediate is then reacted with an ethoxylated phenyl derivative, employing a condensation reaction to attach the ethoxy group.
Step 3: : Finally, the trifluoromethyl group is introduced via nucleophilic substitution, completing the synthesis of 4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide.
Industrial Production Methods: For large-scale production, the compound can be synthesized in batch reactors under controlled temperature and pressure conditions. Continuous flow synthesis might also be employed to optimize yield and purity, utilizing automated systems to ensure consistent reagent addition and reaction monitoring.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can be oxidized under harsh conditions, potentially yielding corresponding benzoquinone derivatives.
Reduction: : It undergoes reduction reactions to form more stable hydrazine derivatives.
Substitution: : Due to the presence of the chloro group, it can participate in nucleophilic aromatic substitution, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: : Utilizes reagents such as potassium permanganate or chromium trioxide.
Reduction: : Commonly performed using hydrogen gas over palladium on carbon (Pd/C) or lithium aluminum hydride.
Substitution: : Involves nucleophiles like alkoxides or amines under basic conditions.
Major Products
Oxidation products typically include benzoquinones.
Reduction results in hydrazine derivatives.
Substitution can yield a variety of substituted phenyl compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is studied for its unique structural attributes and reactivity, serving as a model for developing new synthetic methodologies.
Biology: In biological research, it is evaluated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It holds promise in medicinal chemistry for drug development, particularly as a lead compound for designing new pharmacologically active molecules.
Industry: Used as an intermediate in the synthesis of more complex compounds and in the formulation of specialty chemicals.
Mécanisme D'action
The exact mechanism by which 4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide exerts its biological effects depends on the specific application. Generally, it may interact with molecular targets such as enzymes or receptors, disrupting normal cellular processes. The trifluoromethyl group often enhances its binding affinity and metabolic stability, making it a potent bioactive agent.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-chloro-N'-[(1Z)-(4-ethoxyphenyl)methylidene]benzohydrazide: : Lacks the trifluoromethyl group, potentially leading to lower biological activity.
4-chloro-N'-[(1Z)-(4-{2-[piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide: : Missing the trifluoromethyl group, affecting physicochemical properties and bioactivity.
4-chloro-N'-[(1Z)-(4-{2-[4-(fluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide: : Features a fluoromethyl group instead of trifluoromethyl, altering its reactivity and biological interactions.
Uniqueness: The presence of the trifluoromethyl-piperidinyl group distinguishes 4-chloro-N'-[(1Z)-(4-{2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy}phenyl)methylidene]benzohydrazide, conferring it enhanced lipophilicity, metabolic stability, and potentially higher biological activity compared to its analogs.
Hope this helps satisfy your curiosity about the compound!
Propriétés
IUPAC Name |
4-chloro-N-[(Z)-[4-[2-[4-(trifluoromethyl)piperidin-1-yl]ethoxy]phenyl]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClF3N3O2/c23-19-5-3-17(4-6-19)21(30)28-27-15-16-1-7-20(8-2-16)31-14-13-29-11-9-18(10-12-29)22(24,25)26/h1-8,15,18H,9-14H2,(H,28,30)/b27-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNLHNORRQFKKFF-DICXZTSXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCOC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(F)(F)F)CCOC2=CC=C(C=C2)/C=N\NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[2-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2640512.png)







![2-(3-fluorophenoxy)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2640526.png)

![N-(3-chlorophenyl)-2-({1-[(ethylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2640528.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2640531.png)
